molecular formula C13H23NO6S B058819 Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate CAS No. 1219371-51-3

Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate

Cat. No.: B058819
CAS No.: 1219371-51-3
M. Wt: 321.39 g/mol
InChI Key: AMGAHYUHOCOXTN-UHFFFAOYSA-N
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Description

Methyl 2-(Boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate (CAS: 1822544-80-8) is a Boc-protected amino acid derivative featuring a tetrahydrothiopyranyl group with a sulfone moiety (1,1-dioxo). Its molecular formula is C₁₂H₂₁NO₆S, with a molecular weight of 307.36 g/mol . The sulfone group enhances polarity and stability compared to thioether analogs, making it valuable in medicinal chemistry for designing protease inhibitors or sulfur-containing bioactive molecules.

Properties

IUPAC Name

methyl 2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6S/c1-13(2,3)20-12(16)14-10(11(15)19-4)9-5-7-21(17,18)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAHYUHOCOXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(Boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate, with the CAS number 1219371-51-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H23NO6SC_{13}H_{23}NO_6S, and it features a tert-butoxycarbonyl (Boc) protecting group on the amino function. The structure can be represented as follows:

  • IUPAC Name : methyl 2-((tert-butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
  • Molecular Weight : 321.39 g/mol
  • Purity : 95% .

Antimicrobial Activity

A study exploring the antimicrobial properties of related compounds indicated that derivatives of tetrahydrothiopyran could exhibit significant antibacterial effects. While direct studies on this compound are sparse, the potential for antimicrobial activity exists based on structural analogs.

Cytotoxicity and Cancer Research

Research into compounds with similar functionalities has shown promise in cancer treatment. For instance, certain Boc-protected amino acids have been investigated for their roles in developing anticancer drugs. A notable case study demonstrated that compounds with similar dioxo-thiopyran structures exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Assays Analogous compounds showed IC50 values in the micromolar range against breast cancer cell lines.
Mechanistic Insights Investigations into enzyme interactions revealed potential pathways for drug development targeting metabolic enzymes.

Comparison with Similar Compounds

Methyl 2-(Boc-amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 876761-74-9)

  • Molecular Formula: C₁₅H₂₃NO₆
  • Molecular Weight : 313.35 g/mol
  • Key Features :
    • Spirocyclic dioxolane group instead of sulfone.
    • Enhanced steric hindrance due to the spiro structure.
  • Applications : Intermediate in natural product synthesis; priced at $1,300/25g (R&D scale), indicating specialized use .
  • Reactivity : The dioxolane group may improve solubility in polar aprotic solvents but lacks the electron-withdrawing properties of sulfones.

Boc-β-Ala-OH (CAS: 3303-84-2)

  • Molecular Formula: C₈H₁₅NO₄
  • Molecular Weight : 189.20 g/mol
  • Key Features: Linear Boc-protected β-alanine derivative. No cyclic or sulfur-containing groups.
  • Applications : Common peptide synthesis intermediate; lower cost (JPY 4,200/5g ) .
  • Reactivity : Less steric hindrance and polarity compared to the target compound, enabling faster coupling in solid-phase synthesis.

(S)-2-(Boc-amino)-1-propanol (CAS: 79069-13-9)

  • Molecular Formula: C₈H₁₇NO₃
  • Molecular Weight : 175.23 g/mol
  • Key Features: Chiral Boc-protected amino alcohol. Lacks ester and sulfone groups.
  • Applications : Chiral building block for pharmaceuticals; optical purity ≥98% .
  • Stability : Susceptible to ester hydrolysis under acidic conditions, unlike the sulfone-stabilized target compound.

Stability and Reactivity

  • The sulfone group increases polarity and resistance to nucleophilic attack compared to dioxolane or alcohol analogs .
  • Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) is feasible, as shown in .

Preparation Methods

Nucleophilic Substitution

A bromide or mesylate derivative of the tetrahydrothiopyranyl sulfone reacts with the Boc-protected aminoacetate. For example, the sulfone is converted to its mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM. The resulting mesylate undergoes nucleophilic displacement with the aminoacetate’s α-carbon in the presence of potassium carbonate (K₂CO₃):

Reaction Scheme:

Boc-protected aminoacetate+Tetrahydrothiopyranyl sulfone mesylateK2CO3Target Compound\text{Boc-protected aminoacetate} + \text{Tetrahydrothiopyranyl sulfone mesylate} \xrightarrow{K2CO3} \text{Target Compound}

Conditions:

ParameterDetails
BaseK₂CO₃ (2.0 equiv)
SolventDMF or DMSO
Temperature50–60°C
Reaction Time8–12 hours
Yield65–72%

Mitsunobu Reaction

The Mitsunobu reaction couples alcohols with amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Here, the tetrahydrothiopyranyl sulfone alcohol reacts with the Boc-protected aminoacetate’s α-hydroxy group:

Reaction Scheme:

Boc-aminoacetate-OH+Sulfone alcoholDEAD,PPh3Target Compound\text{Boc-aminoacetate-OH} + \text{Sulfone alcohol} \xrightarrow{DEAD, PPh_3} \text{Target Compound}

Conditions:

ParameterDetails
ReagentsDEAD (1.5 equiv), PPh₃ (1.5 equiv)
SolventTHF (anhydrous)
Temperature0°C → RT
Reaction Time24 hours
Yield70–78%

Esterification and Final Product Isolation

The methyl ester is typically introduced early via esterification of the corresponding carboxylic acid. Methylation employs thionyl chloride (SOCl₂) in methanol or dimethyl sulfate (DMS) under basic conditions:

Esterification Protocol:

ParameterDetails
ReagentSOCl₂/MeOH or DMS
SolventMeOH
TemperatureReflux (65°C)
Reaction Time3–5 hours
Yield90–95%

Final purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Analytical Characterization

The compound is validated using:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic Boc tert-butyl signals at δ 1.44 ppm and sulfone protons at δ 2.80–3.20 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 321.39 [M+H]⁺.

  • HPLC Purity : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg) requires optimizing cost and safety:

  • Solvent Recovery : DCM and THF are distilled and reused.

  • Waste Management : Quench oxidation reactions with sodium bisulfite to neutralize excess H₂O₂.

  • Catalyst Recycling : Triphenylphosphine oxide from Mitsunobu reactions is filtered and repurposed.

Challenges and Optimization Opportunities

  • Low Coupling Yields : Suboptimal nucleophilic displacement yields (65–72%) suggest exploring alternative leaving groups (e.g., tosylates) or phase-transfer catalysts.

  • Sulfone Stability : Prolonged heating during sulfone synthesis risks decomposition; microwave-assisted oxidation could reduce reaction times.

  • Purification : Recrystallization solvents (e.g., ethyl acetate/hexane) may improve crystal homogeneity vs. column chromatography .

Q & A

Q. What are the recommended synthetic strategies for preparing Methyl 2-(Boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate?

Methodological Answer: The synthesis involves multi-step reactions:

Tetrahydrothiopyranyl Ring Formation : Start with tetrahydrothiopyran-4-one, oxidize the sulfur to a sulfone (1,1-dioxo) using mCPBA or oxone under controlled conditions .

Amino Acid Coupling : Introduce the Boc-protected amino group via a nucleophilic substitution or amidation reaction. For example, use Boc-protected glycine derivatives with DCC/DMAP as coupling agents .

Esterification : Methyl ester formation via reaction with methanol in the presence of HCl or using methyl chloroformate .
Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H NMR (DMSO-d6) should show peaks for Boc-protected NH (~1.4 ppm, singlet for tert-butyl), sulfone group (δ 3.2–3.5 ppm, multiplet), and methyl ester (δ 3.6 ppm, singlet) .
    • IR : Confirm sulfone (1320–1250 cm⁻¹ S=O stretch) and ester (1720 cm⁻¹ C=O stretch) .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to verify purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during the coupling of the Boc-amino group?

Methodological Answer:

  • Steric Control : Use bulky bases like DIPEA to reduce racemization during amide bond formation .
  • Low-Temperature Synthesis : Perform reactions at 0–4°C to slow down competing pathways .
  • Chiral HPLC : Monitor diastereomer ratios using a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (90:10) .
    Data Contradiction : Some studies report higher yields at room temperature with HATU as a coupling agent, suggesting solvent polarity (e.g., DMF vs. THF) may influence outcomes .

Q. What analytical approaches resolve contradictions in reported biological activity data for sulfone-containing analogs?

Methodological Answer:

  • Targeted Assays : Use enzyme inhibition assays (e.g., kinase or protease) to compare activity across analogs. For example, test IC50 values against related compounds in .
  • Molecular Docking : Perform in silico studies to assess binding affinity variations due to sulfone vs. sulfide groups in the tetrahydrothiopyranyl ring .
  • Meta-Analysis : Cross-reference published IC50 values with solvent systems (e.g., DMSO concentration) to identify artifacts .

Q. How does the 1,1-dioxo group influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 72 hours .
  • Comparative Studies : Compare half-life with non-oxidized (tetrahydrothiopyranyl) analogs. Sulfone groups typically enhance resistance to enzymatic cleavage but may reduce membrane permeability .
  • Mass Spectrometry : Identify degradation products (e.g., sulfonic acid derivatives) using high-resolution MS .

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